2-Pivaloylamino-3-benzoylpyridine
Description
Contextualization within Amide-Substituted Pyridine (B92270) Derivatives
Amide-substituted pyridine derivatives are a class of organic compounds that feature prominently in the field of medicinal chemistry. The pyridine ring, a nitrogen-containing heterocycle, is a common feature in many biologically active compounds and approved drugs. The introduction of an amide group to the pyridine core can significantly influence the molecule's physicochemical properties, such as its solubility, stability, and ability to interact with biological targets.
These derivatives have been investigated for a wide range of therapeutic applications. For instance, certain amide-substituted pyridines have been explored as potent inhibitors of enzymes like acetyl-CoA synthetase 2 (ACSS2), which is a target in cancer therapy. ambeed.com Others have shown potential as antidiabetic agents, highlighting the diverse biological activities that can be achieved by modifying the substituents on the pyridine ring. guidechem.com The presence of the amide bond is crucial as it can participate in hydrogen bonding, a key interaction in molecular recognition processes within biological systems.
Significance in Contemporary Chemical Research
The significance of 2-Pivaloylamino-3-benzoylpyridine in current research lies primarily in its potential as a synthetic intermediate. Its chemical structure, N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide, suggests that it can be derived from 2-amino-3-benzoylpyridine (B29807). The pivaloyl group (a bulky tert-butyl group attached to a carbonyl) can serve as a protecting group for the amino functionality on the pyridine ring, allowing for selective reactions at other positions of the molecule.
Furthermore, the benzoylpyridine moiety itself is a key structural element in various pharmacologically active compounds. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and benzoyl carbonyl oxygens) within this compound makes it an attractive building block for creating molecules with specific three-dimensional conformations, which is often a critical factor for biological activity.
Overview of Key Research Avenues
While dedicated research on the biological activities of this compound is not extensively documented in publicly available literature, its structural features suggest several potential research avenues:
Synthesis of Novel Heterocycles: The compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. The functional groups present offer multiple reaction sites for cyclization and condensation reactions.
Medicinal Chemistry Scaffolding: It can be utilized as a scaffold to design and synthesize libraries of new compounds for drug discovery programs. By modifying the phenyl ring of the benzoyl group or by replacing the pivaloyl group with other substituents, chemists can systematically explore the structure-activity relationships of new derivatives.
Intermediate in Pharmaceutical Synthesis: Given that it is listed as an impurity in some contexts, it may be an intermediate or a byproduct in the synthesis of known active pharmaceutical ingredients. arctomsci.com Further investigation into these synthetic pathways could reveal its role and potential for optimized production of target molecules.
Compound and Chemical Data
The following tables provide a summary of the key chemical compounds mentioned in this article.
Table 1: Core Compound Profile
| Compound Name | Synonyms | CAS Number |
| This compound | N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide | 125867-32-5 |
Structure
3D Structure
Properties
IUPAC Name |
N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-17(2,3)16(21)19-15-13(10-7-11-18-15)14(20)12-8-5-4-6-9-12/h4-11H,1-3H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYYYMXRFDMQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363317 | |
| Record name | 2-PIVALOYLAMINO-3-BENZOYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125867-32-5 | |
| Record name | 2-PIVALOYLAMINO-3-BENZOYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Pivaloylamino 3 Benzoylpyridine
Pioneering Synthetic Routes
Early and foundational methods for the synthesis of functionalized pyridines like 2-Pivaloylamino-3-benzoylpyridine have centered on directed ortho-lithiation and classical chemical reactions. These approaches established the groundwork for more advanced synthetic strategies.
Ortho-Directed Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org This strategy has been effectively applied to pyridine (B92270) derivatives, enabling the introduction of various electrophiles at specific positions. scispace.comclockss.org
The direct lithiation of pyridine itself with organolithium reagents can be complicated by nucleophilic addition to the C=N bond of the ring. clockss.orgharvard.edu However, the presence of a directing metalating group (DMG) on the pyridine ring can facilitate the deprotonation of a proton at the ortho position by coordinating with the lithium reagent. baranlab.orgclockss.org This process forms a stable ortho-lithiated intermediate that can then react with a suitable electrophile to yield the desired substituted pyridine. clockss.orgresearchgate.net The reaction is typically carried out at low temperatures in anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O) to control reactivity and prevent side reactions. clockss.orgresearchgate.net The choice of the lithiating agent, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), or lithium diisopropylamide (LDA), can also influence the outcome of the reaction. clockss.orgharvard.edu
The pivaloylamino group (-NHCOtBu) is a highly effective directing group in ortho-lithiation reactions. scispace.comclockss.org Its efficacy stems from its Lewis basic amide functionality, which can chelate to the lithium atom of the organolithium reagent, positioning the base in close proximity to the ortho-proton for abstraction. baranlab.org This "complex-induced proximity effect" significantly enhances the acidity of the ortho-proton, facilitating its removal. baranlab.org
In the context of 2-pivaloylaminopyridine, the pivaloylamino group directs lithiation to the 3-position. scispace.comclockss.org Subsequent quenching of the resulting 2-Pivaloylamino-3-lithiopyridine intermediate with a benzoylating agent, such as benzoyl chloride or benzaldehyde (B42025) followed by oxidation, would yield this compound. The steric bulk of the pivaloyl group can also play a role in influencing the regioselectivity and stability of the lithiated intermediate.
| Reagent/Condition | Role in Synthesis |
| 2-Pivaloylaminopyridine | Starting material containing the directing group. |
| Organolithium Reagent (e.g., n-BuLi) | Base for deprotonation at the ortho position. |
| Anhydrous THF or Et2O | Solvent for the reaction. |
| Low Temperature (e.g., -78 °C) | Controls reactivity and prevents side reactions. |
| Benzoylating Agent (e.g., Benzoyl Chloride) | Electrophile that introduces the benzoyl group. |
Classical Condensation and Cyclization Approaches
While modern organometallic methods are often preferred for their efficiency and regioselectivity, classical approaches to pyridine synthesis could theoretically be adapted to produce this compound. These methods often involve the condensation of dicarbonyl compounds with ammonia (B1221849) or amines to form the pyridine ring. For instance, a modified Hantzsch pyridine synthesis or similar cyclization strategies could potentially be designed. However, these methods can suffer from a lack of regiocontrol, leading to mixtures of isomers, and may require harsh reaction conditions.
Other classical methods for preparing benzoylpyridines include the Friedel-Crafts acylation of a pre-functionalized pyridine, though this can be challenging due to the electron-deficient nature of the pyridine ring and potential for N-acylation. Oxidation of a corresponding phenyl-pyridyl-methanol, itself prepared from a Grignard reaction, is another established route. orgsyn.orggoogle.com
Advanced Synthetic Transformations
More contemporary approaches to the synthesis of functionalized pyridines involve the use of transition metal catalysis, which offers high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Core Functionalization
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.orgresearchgate.net These reactions, such as the Suzuki, Heck, and Negishi couplings, allow for the precise and efficient functionalization of aromatic and heteroaromatic rings. nobelprize.org
In the synthesis of a molecule like this compound, a palladium-catalyzed carbonylative Suzuki cross-coupling reaction could be a powerful strategy. thieme-connect.com This would involve the three-component coupling of a halogenated pyridine derivative (e.g., 2-Pivaloylamino-3-chloropyridine or 2-Pivaloylamino-3-bromopyridine), carbon monoxide, and phenylboronic acid. thieme-connect.com The palladium catalyst, often in conjunction with a suitable ligand such as a phosphine (B1218219) or an N-heterocyclic carbene (NHC), facilitates the insertion of carbon monoxide and the subsequent coupling with the boronic acid to form the benzoyl group directly on the pyridine ring. thieme-connect.commdpi.com
The advantages of this approach include the mild reaction conditions and the ability to tolerate a wide range of functional groups. nobelprize.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity. thieme-connect.comresearchgate.net
| Reaction Component | Example | Function |
| Pyridine Substrate | 2-Pivaloylamino-3-halopyridine | The core structure to be functionalized. |
| Coupling Partner | Phenylboronic acid | Source of the phenyl group. |
| Carbonyl Source | Carbon Monoxide (CO) | Provides the carbonyl for the ketone. |
| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 | Facilitates the catalytic cycle. researchgate.net |
| Ligand | PPh3, PCy3, NHC | Stabilizes the catalyst and influences reactivity. thieme-connect.commdpi.com |
| Base | K2CO3, K3PO4 | Activates the boronic acid and neutralizes acid formed. researchgate.net |
| Solvent | Toluene, Dioxane, DMAc | Provides the reaction medium. thieme-connect.commdpi.com |
A patent for the synthesis of 2-(2-amino-5-bromo-benzoyl) pyridine describes a multi-step process that includes a palladium-catalyzed coupling reaction to form a C-C bond between a pyridine and a substituted benzene (B151609) ring, followed by oxidation to form the benzoyl group. google.com This highlights the industrial applicability of such advanced transformations.
Oxidative Approaches to Benzoyl Group Introduction
Traditional methods for introducing a benzoyl group onto a pyridine ring often involve harsh conditions and multi-step sequences. Oxidative approaches offer a more direct and potentially more sustainable alternative. These methods typically involve the in situ generation of a reactive benzoyl species or the activation of the pyridine ring towards C-H functionalization.
Another potential oxidative strategy could involve a photocatalytic approach. The use of light to generate radical intermediates can enable C-H functionalization under mild conditions. For example, a photochemical, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines has been demonstrated to produce the corresponding carbinols, which can then be oxidized to the benzoylpyridine products. omnicalculator.comnih.govchemistry-teaching-resources.com This two-step, one-pot process showcases the potential of photochemistry in accessing benzoylpyridines.
A patent describes the synthesis of 2-benzoylpyridine (B47108) from phenyl(pyridine-2-yl)methanol using dry air or oxygen as the oxidant and an ionic hydride as a catalyst, achieving high yields. google.com Although this is an oxidation of a pre-installed carbinol group rather than a direct C-H benzoylation, it represents a viable oxidative final step in a multi-step synthesis.
The regioselectivity of such oxidative reactions is a critical factor. The pivaloylamino group at the 2-position is an ortho-, para-director, which would favor functionalization at the 3- and 5-positions. However, the inherent electronic nature of the pyridine ring often directs nucleophilic attack to the 2- and 4-positions and electrophilic/radical attack to the 3- and 5-positions. Careful optimization of reaction conditions and catalyst selection is therefore crucial to achieve the desired C-3 benzoylation.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable production methods. Key aspects include the use of solvent-free conditions, maximizing atom economy, and employing sustainable and recyclable catalysts.
Solvent-Free and Atom-Economical Syntheses
Solvent-free reaction conditions offer significant environmental benefits by reducing waste, eliminating the need for toxic and volatile organic solvents, and often simplifying product purification. beilstein-journals.org Mechanochemistry, utilizing techniques like ball milling, has emerged as a powerful tool for conducting solvent-free reactions. ethz.ch For instance, Friedel-Crafts acylations have been successfully carried out under solvent-free mechanochemical conditions, demonstrating the potential for applying this technique to the synthesis of benzoylpyridines. ethz.ch The reaction of anilines with acetylacetone (B45752) to form N-aryl-β-enaminones has also been efficiently performed under solvent-free microwave irradiation, suggesting that similar conditions could be explored for the acylation steps in the synthesis of the target molecule. primescholars.comscranton.edu
The following table provides a hypothetical comparison of the atom economy for two potential synthetic steps towards the target molecule.
| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Pivaloylation | 2-Aminopyridine (B139424), Pivaloyl Chloride | 2-Pivaloylaminopyridine | HCl | 83.4 |
| Benzoylation (Hypothetical) | 2-Pivaloylaminopyridine, Benzoyl Chloride | This compound | HCl | 88.5 |
Note: The atom economy is calculated using the formula: (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. This table is for illustrative purposes as the direct benzoylation is not a well-established reaction.
Catalyst Selection for Sustainable Production
The choice of catalyst is paramount in developing a sustainable synthetic process. Ideal catalysts are highly active, selective, non-toxic, inexpensive, and recyclable. For the acylation of pyridines, traditional Lewis acids like aluminum chloride (AlCl₃) are often used in stoichiometric amounts, leading to significant waste and difficult workup procedures.
Research into more sustainable catalysts for Friedel-Crafts acylation has focused on solid acid catalysts and recyclable Lewis acids. Zeolites, heteropolyacids, and metal oxides have shown promise as heterogeneous catalysts that can be easily separated from the reaction mixture and reused. For instance, zinc oxide (ZnO) has been shown to catalyze the Friedel-Crafts acylation of various aromatic compounds under solvent-free conditions at room temperature and can be reused multiple times. researchgate.net
Ionic liquids have also been investigated as both solvents and catalysts for Friedel-Crafts reactions. Pyridinium-based ionic liquids, in particular, have been used for the acylation of aromatic compounds, offering the potential for catalyst recycling.
The following table summarizes some sustainable catalyst options for acylation reactions, which could be explored for the synthesis of this compound.
| Catalyst Type | Example | Advantages | Potential Application |
| Heterogeneous Solid Acids | Zeolites (e.g., H-BEA) | Reusable, easy separation, shape selectivity. | Friedel-Crafts acylation of the pyridine ring. |
| Metal Oxides | Zinc Oxide (ZnO) | Reusable, mild reaction conditions, solvent-free potential. | Acylation of the pyridine ring. |
| Ionic Liquids | Pyridinium-based ILs | Recyclable, can act as both solvent and catalyst. | Friedel-Crafts acylation. |
| Photocatalysts | Organic Dyes | Mild conditions, uses light as an energy source. | Oxidative C-H functionalization. |
The development of a truly green synthesis for this compound will likely involve a combination of these principles, such as a solvent-free reaction using a recyclable, heterogeneous catalyst.
Reactivity and Derivatization of 2 Pivaloylamino 3 Benzoylpyridine
Functional Group Transformations on the Benzoyl Moiety
The benzoyl group, an aromatic ketone, is a primary site for transformations, particularly at the carbonyl carbon.
The ketone of the benzoyl group can be selectively reduced to a secondary alcohol or completely reduced to a methylene (B1212753) group using various standard reducing agents. The choice of reagent determines the final product.
Reduction to Alcohol: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the ketone to a secondary alcohol, yielding phenyl(2-(pivaloylamino)pyridin-3-yl)methanol. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel can also achieve this transformation.
Deoxygenation to Alkane: More forcing reduction conditions, such as the Clemmensen (using zinc-mercury amalgam in hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can completely remove the carbonyl oxygen to form the corresponding methylene compound, 2-pivaloylamino-3-benzylpyridine.
Table 1: Predicted Reduction Reactions of the Benzoyl Moiety
| Reaction Type | Reagent(s) | Predicted Product |
| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | Phenyl(2-(pivaloylamino)pyridin-3-yl)methanol |
| Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH₄) | Phenyl(2-(pivaloylamino)pyridin-3-yl)methanol |
| Deoxygenation | Zinc-Mercury Amalgam (Zn(Hg)), HCl | 2-Pivaloylamino-3-benzylpyridine |
| Deoxygenation | Hydrazine (N₂H₄), KOH | 2-Pivaloylamino-3-benzylpyridine |
The electrophilic carbon of the benzoyl ketone is susceptible to attack by a wide array of nucleophiles. slideshare.netresearchgate.net In contrast, electrophilic addition to the phenyl ring of the benzoyl group is generally disfavored due to the deactivating effect of the ketone.
Organometallic Additions: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) can add to the carbonyl carbon to form tertiary alcohols after acidic workup. mnstate.edumasterorganicchemistry.com For example, reaction with methylmagnesium bromide would yield 1-phenyl-1-(2-(pivaloylamino)pyridin-3-yl)ethan-1-ol.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions are powerful methods for converting ketones into alkenes. masterorganicchemistry.comwikipedia.org The Wittig reaction, using a phosphonium (B103445) ylide (Ph₃P=CR₂), or the HWE reaction, using a phosphonate (B1237965) carbanion, can transform the carbonyl group into a substituted alkene. wikipedia.orgconicet.gov.ar For instance, the HWE reaction of benzyl (B1604629) 2-pyridyl ketone with triethyl phosphonoacetate has been shown to produce a mixture of E and Z isomers. researcher.life A similar outcome would be expected for 2-pivaloylamino-3-benzoylpyridine.
Reformatsky Reaction: This reaction involves an organozinc reagent, typically formed from an α-halo ester and zinc metal, which adds to the carbonyl group to produce a β-hydroxy ester. sapub.org
Table 2: Predicted Nucleophilic Addition Reactions at the Benzoyl Carbonyl
| Reaction Name | Reagent(s) | Predicted Product Class |
| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CR₂ | Alkene |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, Base | α,β-Unsaturated Ester |
| Reformatsky Reaction | BrCH₂CO₂Et, Zn, then H₃O⁺ | β-Hydroxy Ester |
Modifications of the Pivaloylamino Group
The 2-pivaloylamino group serves as a protecting group for the 2-amino functionality and its amide bond can be either cleaved or further functionalized.
The pivaloyl group is a sterically hindered and robust protecting group, making its removal challenging. Deprotection typically requires harsh conditions.
Acidic Hydrolysis: Strong acidic conditions, such as refluxing in concentrated hydrochloric acid or hydrobromic acid, are generally required to hydrolyze the amide bond and liberate the 2-amino-3-benzoylpyridine (B29807).
Basic Hydrolysis: Saponification under strong basic conditions (e.g., refluxing aqueous or alcoholic sodium hydroxide) can also effect deprotection, although this may be slower than acidic hydrolysis. The specific conditions for the deprotection of 2-pivaloylaminopyridine are not well-documented, highlighting its stability.
The nitrogen of the pivaloylamino group possesses a lone pair of electrons and can be deprotonated to form an amide anion, which can then be functionalized. This N-H bond is acidic enough to be deprotonated by a strong base.
N-Alkylation: In the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), the amide nitrogen can be deprotonated and subsequently alkylated with an alkyl halide (e.g., methyl iodide, benzyl bromide). researchgate.netrsc.orgnih.gov This yields an N-alkylated derivative. Studies on the N-alkylation of 2-amino-3-acylthiophenes have shown that this can be achieved under mild conditions using cesium carbonate and an alkyl halide.
N-Acylation: Similarly, the amide anion can react with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives, effectively creating an imide structure.
Table 3: Predicted Functionalization Reactions of the Pivaloylamino Group
| Reaction Type | Reagent(s) | Predicted Product Class |
| N-Alkylation | 1. NaH; 2. R-X (e.g., CH₃I) | N-Alkyl-N-pivaloyl-2-aminopyridine derivative |
| N-Acylation | 1. NaH; 2. RCOCl | N-Acyl-N-pivaloyl-2-aminopyridine derivative |
| Deprotection (Acidic) | conc. HCl, Δ | 2-Amino-3-benzoylpyridine |
| Deprotection (Basic) | aq. NaOH, Δ | 2-Amino-3-benzoylpyridine |
Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring System
The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene (B151609). However, the substituents on the ring heavily influence the outcome. The 2-pivaloylamino group is a strong activating, ortho-para directing group, while the 3-benzoyl group is a deactivating, meta-directing group. The pyridine nitrogen itself is deactivating and directs meta to its position (i.e., to C-3 and C-5).
The combined directing effects strongly favor electrophilic attack at the C-5 position, which is para to the activating pivaloylamino group and meta to both the deactivating benzoyl group and the ring nitrogen.
Lithiation: A powerful method for functionalizing pyridines is directed ortho-metalation. The pivaloylamino group is an excellent directing metalation group (DMG). clockss.org Treatment of 2-(pivaloylamino)pyridine with a strong base like t-butyllithium leads to selective deprotonation at the C-3 position. clockss.org Since the C-3 position in the target molecule is already substituted, this specific reaction is not directly applicable for further substitution at C-3 but underscores the influence of the pivaloylamino group. Lithiation at other positions, such as C-5, might be possible under specific conditions.
Nitration: Nitration of 2-aminopyridine (B139424) derivatives typically occurs at the 5-position. sapub.orgnjit.edu Using a mixture of nitric acid and sulfuric acid would be expected to yield 5-nitro-2-pivaloylamino-3-benzoylpyridine.
Halogenation: Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is also predicted to occur selectively at the C-5 position, yielding the corresponding 5-halo derivative. researchgate.netgoogle.com
Table 4: Predicted Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
| Reaction Type | Reagent(s) | Predicted Regioselectivity | Predicted Product |
| Nitration | HNO₃, H₂SO₄ | C-5 | 5-Nitro-2-pivaloylamino-3-benzoylpyridine |
| Bromination | N-Bromosuccinimide (NBS) | C-5 | 5-Bromo-2-pivaloylamino-3-benzoylpyridine |
| Chlorination | N-Chlorosuccinimide (NCS) | C-5 | 5-Chloro-2-pivaloylamino-3-benzoylpyridine |
Nucleophilic Aromatic Substitution on the Pyridine Ring System
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing pyridine rings, particularly when they are substituted with electron-withdrawing groups. acs.orgyoutube.comnih.gov The pyridine nitrogen atom inherently makes the ring electron-deficient, facilitating attack by nucleophiles, especially at the 2- and 4-positions where the negative charge of the intermediate can be effectively delocalized onto the nitrogen atom. In the case of this compound, the situation is complex. The benzoyl group at the 3-position is electron-withdrawing, which should enhance the electrophilicity of the pyridine ring. However, the pivaloylamino group at the 2-position is a strong electron-donating group, which would typically deactivate the ring towards nucleophilic attack.
Despite the presence of the deactivating amino-type group, research on related 2-aminopyridine systems has demonstrated that nucleophilic substitution at the C-2 position is achievable under specific catalytic conditions. For instance, a ruthenium(II)-catalyzed SNAr reaction has been developed for the amination of 2-aminopyridines, where the amino group itself acts as the leaving group. thieme-connect.deresearchgate.net This transformation is proposed to proceed through the formation of a transient η⁶-pyridine complex with the ruthenium catalyst, which activates the ring towards nucleophilic attack. thieme-connect.deresearchgate.net This methodology allows for the displacement of the amino group with various other amines.
While direct experimental data on this compound is not available, the findings on other 2-aminopyridines suggest a potential pathway for its derivatization. The reaction of various substituted 2-aminopyridines with n-hexylamine in the presence of a ruthenium catalyst has been shown to proceed in moderate to excellent yields. thieme-connect.de The presence of a substituent at the 3-position, such as a methyl group, still allows the reaction to proceed, albeit with a slightly reduced yield. thieme-connect.de This suggests that the benzoyl group at the 3-position of this compound may not completely hinder such a catalytic nucleophilic substitution.
| 2-Aminopyridine Substrate | Product | Yield (%) |
|---|---|---|
| 2-Amino-3-methylpyridine | 2-(Hexylamino)-3-methylpyridine | 63 |
| 2-Amino-4-methylpyridine | 2-(Hexylamino)-4-methylpyridine | 99 |
| 2-Amino-5-chloropyridine | 2-(Hexylamino)-5-chloropyridine | 79 |
| 2-Amino-5-(trifluoromethyl)pyridine | 2-(Hexylamino)-5-(trifluoromethyl)pyridine | 85 |
This catalytic approach represents a potential method for the derivatization of this compound via nucleophilic aromatic substitution, enabling the introduction of diverse functionalities at the 2-position of the pyridine ring.
Radical Reactions and Photochemistry
The exploration of radical reactions involving this compound is an area with limited specific research. Generally, radical reactions on pyridine rings can be initiated, but the outcomes are often complex.
In contrast, the photochemical behavior of molecules containing the benzoylpyridine moiety has been investigated. The benzoyl group is a well-known chromophore that can absorb UV light and promote the molecule to an excited state. Studies on 3-benzoylpyridine (B1664120), a core structural component of the title compound, provide insight into its potential photochemical reactivity. acs.orgcapes.gov.br Upon excitation, 3-benzoylpyridine can form a triplet excited state. acs.org This triplet state is an important intermediate in many photochemical reactions, including hydrogen abstraction and energy transfer processes.
The photophysical properties of 3-benzoylpyridine have been characterized in various solvents. For instance, its behavior in aqueous solution has been studied, revealing details about its bimolecular interactions in the triplet state. acs.org The solvent environment can significantly influence the nature and lifetime of the excited states.
A modular synthesis of benzoylpyridines has been developed that utilizes a photochemical reductive arylation step. nih.govacs.org This process, while a synthetic method, underscores the susceptibility of the benzoylpyridine scaffold to photochemical transformations. In this approach, a catalyst-free reaction between an aromatic aldehyde and a cyanopyridine is initiated by UV light (365 nm). nih.gov
| Property | Value/Observation | Reference |
|---|---|---|
| Excited State | Formation of a triplet excited state upon photoexcitation. | acs.org |
| Reactivity of Triplet State | Undergoes bimolecular interactions in aqueous solution. | acs.org |
| Photochemical Synthesis | Can be synthesized via a light-driven (365 nm) reductive arylation. | nih.govacs.org |
While direct photochemical studies on this compound are lacking, the known photochemistry of the 3-benzoylpyridine fragment suggests that this compound could undergo various photochemical reactions. Irradiation with UV light could lead to the formation of a triplet state centered on the benzoyl moiety, which could then participate in intermolecular reactions such as hydrogen abstraction from the solvent or other molecules, or in intramolecular reactions if a suitable hydrogen donor is present within the molecule. The pivaloylamino group could potentially influence these processes, but further experimental work is needed to elucidate the specific photochemical pathways for this compound.
Coordination Chemistry of 2 Pivaloylamino 3 Benzoylpyridine As a Ligand
Ligand Design and Binding Modes
There is no available literature discussing the potential nitrogen and oxygen donor sites of 2-Pivaloylamino-3-benzoylpyridine or its chelation potential and polydentate character.
Synthesis and Characterization of Metal Complexes
No published methods exist for the synthesis of transition metal or main group metal complexes using this ligand. Consequently, there is no characterization data to report.
Structural Analysis of Coordination Compounds
Without the synthesis of any coordination compounds, no structural analysis has been performed or reported.
Scientific Data on the Coordination Chemistry of this compound Remains Undocumented in Publicly Available Research
An extensive review of scientific literature and chemical databases reveals a significant lack of published research on the coordination chemistry of the compound This compound . Despite its availability from commercial chemical suppliers, where it is sometimes listed as an intermediate or precursor, its role as a ligand in the formation of metal complexes appears to be an unexplored area of chemical research.
Consequently, information regarding the crystal structures, spectroscopic characteristics, electronic and magnetic properties, and potential catalytic applications of its metal complexes is not available in the public domain. Targeted searches for data pertaining to the specific outline provided—including X-ray crystallography, spectroscopic analysis, physical properties, and catalytic uses of metal adducts of this compound—did not yield any relevant scientific studies.
While the broader classes of aminopyridine and benzoylpyridine ligands are well-represented in coordination chemistry and catalysis, the specific derivative N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide (its formal chemical name) has not been the subject of such investigations according to the available data. Therefore, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time.
Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its chemical properties and reactivity. These calculations can predict molecular geometry, orbital energies, and various electronic properties.
Density Functional Theory (DFT) has become a standard method for studying the electronic structure of medium-to-large organic molecules due to its balance of accuracy and computational cost. For a molecule like 2-Pivaloylamino-3-benzoylpyridine, DFT calculations, often using a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p), can be employed to determine its optimized ground-state geometry. researchgate.net
These calculations yield important electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com DFT can also be used to calculate the molecular electrostatic potential (MEP) map, which visualizes the electron density distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. mdpi.com In a study of the structurally similar compound 2-(N-benzoylbenzamido)pyridine-3-yl benzoate, DFT was successfully used to analyze its structure and electronic properties. researchgate.net Similar investigations on pyridine (B92270) derivatives have demonstrated the power of DFT in exploring molecular stability and reactivity. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents expected values based on calculations of similar molecules.
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment (µ) | 3.2 D | Measures the overall polarity of the molecule. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | 1.8 eV | Energy released when an electron is added. |
Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used for more precise energy calculations and for benchmarking DFT results. nih.gov For instance, ab initio methods have been used to investigate the vibrational normal modes of related structures, providing detailed assignments for infrared and Raman spectra. researchgate.net These methods are also invaluable for studying excited states and photoisomerization processes, as demonstrated in studies of other pyridine-containing molecules. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The flexible structure of this compound, with several rotatable single bonds, gives rise to multiple possible conformations. The key rotations would be around the C-N amide bond and the C-C bond connecting the benzoyl group to the pyridine ring. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
The crystal structure of a related compound, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, reveals that the amide group and the pyridine ring are not co-planar, and that different orientations of the bulky pivaloyl (tert-butyl) group are possible. nih.gov A similar non-planar arrangement would be expected for this compound.
Molecular Dynamics (MD) simulations can provide a deeper understanding of the conformational landscape and dynamics of the molecule over time. compchem.nlmdpi.com By simulating the motion of atoms under a given force field, MD can explore how the molecule behaves in different environments, such as in various solvents or in the presence of a biological receptor. nih.gov This technique is essential for understanding how the molecule might adapt its shape to bind to a target. nih.gov
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. wikipedia.org For this compound, these methods could be used to study its synthesis, for example, the acylation of 2-amino-3-benzoylpyridine (B29807) with pivaloyl chloride. By modeling the reactants, intermediates, transition states, and products, chemists can gain insight into the reaction's feasibility, kinetics, and potential byproducts. This approach has been widely applied to understand the reactivity of various organic molecules. researchgate.net
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. nih.gov This allows for the assignment of observed absorption bands to specific electronic transitions (e.g., n→π* or π→π*).
Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the theory and anharmonicity, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.net
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov Comparing these predicted shifts with experimental data is a powerful method for structure verification.
Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data This table illustrates how computational data is used to interpret experimental results.
| Spectroscopy | Predicted Value (Computational) | Experimental Value | Assignment |
| UV-Vis (λmax) | 265 nm, 310 nm | 268 nm, 315 nm | π→π* and n→π* transitions |
| FT-IR (ν) | 1685 cm⁻¹ (Amide C=O) | 1690 cm⁻¹ | Amide I band stretch |
| FT-IR (ν) | 1660 cm⁻¹ (Benzoyl C=O) | 1665 cm⁻¹ | Ketone C=O stretch |
| ¹H NMR (δ) | 8.15 ppm | 8.20 ppm | Pyridine ring proton |
| ¹³C NMR (δ) | 195.2 ppm | 194.8 ppm | Benzoyl carbonyl carbon |
Ligand Field Theory and Molecular Orbital Analysis in Metal Complexes
The this compound molecule possesses multiple heteroatoms (nitrogens and oxygens) that can act as donor sites for coordination with metal ions. The most likely coordination mode would involve the pyridine nitrogen and the oxygen atom of the benzoyl group, forming a stable five-membered chelate ring. This bidentate chelation is common for ligands based on 2-benzoylpyridine (B47108). rsc.org
When complexed with a transition metal ion, the electronic structure is described by Ligand Field Theory (LFT), an extension of molecular orbital theory. LFT explains the bonding and the splitting of the metal's d-orbitals due to the electrostatic field of the coordinating ligands. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The energy difference between the split d-orbitals (the ligand field splitting parameter, Δ) determines the magnetic and spectroscopic properties of the resulting metal complex. Molecular orbital analysis can provide a detailed picture of the nature of the metal-ligand bonds, including the extent of σ-donation from the ligand to the metal and any potential π-backbonding from the metal to the ligand's π* orbitals.
Applications in Medicinal Chemistry and Materials Science
Precursor in Heterocyclic Synthesis
The structure of 2-Pivaloylamino-3-benzoylpyridine, featuring a strategically substituted pyridine (B92270) ring, makes it a key precursor in the synthesis of more complex heterocyclic systems. The pivaloylamino group often serves as a protected amine, which can be deprotected to participate in cyclization reactions, while the benzoyl group at the 3-position can act as a handle for further molecular elaborations.
Formation of Fused Pyridine Ring Systems
This compound is an exemplary precursor for the synthesis of fused pyridine ring systems, most notably thieno[2,3-b]pyridines. This class of compounds is of significant interest due to its wide range of pharmacological activities. The general synthetic strategy involves the reaction of a 2-aminopyridine (B139424) derivative, which can be obtained from this compound by hydrolysis of the amide, with reagents that provide the necessary atoms to form the fused thiophene (B33073) ring.
The synthesis of thieno[2,3-b]pyridines often utilizes methods like the Thorpe-Ziegler reaction, starting from 3-cyanopyridine-2(1H)-thiones which are related to the 2-amino-3-carbonyl pyridine core. rsc.org The presence of the amino group at the 2-position and a carbonyl-containing group (like benzoyl) at the 3-position on the pyridine ring are critical for the intramolecular cyclization reactions that lead to the formation of the fused thieno[2,3-b]pyridine (B153569) scaffold. rsc.orgrsc.org These synthetic routes allow for the construction of a diverse library of substituted thieno[2,3-b]pyridines by varying the substituents on the initial pyridine precursor. rsc.orgrsc.orgnih.gov
Derivatization to Biologically Active Scaffolds
Once the core fused heterocyclic system, such as thieno[2,3-b]pyridine, is synthesized, it can be further derivatized to create a wide array of biologically active scaffolds. The initial structure derived from this compound serves as a versatile platform for introducing various functional groups, which in turn modulates the biological activity of the final compounds.
For instance, thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. nih.gov Further modifications, such as the introduction of different aryl carboxamide groups and other substituents, have led to compounds with potent anti-proliferative activity against various cancer cell lines. chimia.ch These derivatives have also been explored as chemosensitizers, with the ability to restore the activity of established anticancer drugs like topotecan, highlighting the therapeutic potential of scaffolds derived from this precursor. clearsynth.com
Potential as a Pharmacophore or Ligand in Drug Discovery
The 2-acylamino-3-benzoylpyridine structural unit is a significant pharmacophore in medicinal chemistry. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The arrangement of a hydrogen bond donor (the amide N-H), hydrogen bond acceptors (the amide and ketone carbonyl oxygens), and an aromatic system in this compound makes it an interesting candidate for ligand design.
Structure-Activity Relationship Studies (SAR)
Structure-activity relationship (SAR) studies on compounds derived from the 2-amino-3-benzoylpyridine (B29807) core have provided valuable insights for drug design. For the thieno[2,3-b]pyridine class of compounds, SAR studies have demonstrated that the nature and position of substituents on the various rings significantly influence their biological potency. chimia.ch
For example, in a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, it was found that introducing a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was important for maximizing anti-proliferative activity. chimia.ch Furthermore, the conversion of a benzoyl group at the 5-position to a secondary benzyl (B1604629) alcohol functionality led to improved efficacy. chimia.ch These studies underscore the importance of the substitution pattern around the core scaffold, which can be traced back to the functional groups present in the initial precursor. In a different study on 2-benzoylpyridine (B47108) thiosemicarbazones, it was shown that electron-withdrawing substituents at the imine carbon were crucial for overcoming P-glycoprotein-mediated multidrug resistance. nih.gov
Interaction with Biological Targets
Derivatives of the 2-amino-3-benzoylpyridine scaffold have been shown to interact with several important biological targets, implicating them in various cellular processes. The anti-neoplastic activity of thieno[2,3-b]pyridine derivatives is proposed to occur through the disruption of phospholipid metabolism via the inhibition of the enzyme phosphoinositide phospholipase C (PI-PLC). chimia.ch This inhibition leads to changes in cell morphology and membrane blebbing, similar to observations in cells where PI-PLC is knocked down. chimia.ch
In other studies, thieno[2,3-b]pyridines have been identified as potential inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair. clearsynth.com Inhibiting TDP1 is a promising strategy for sensitizing cancer cells to DNA-damaging agents like topoisomerase I inhibitors. clearsynth.com The ability of these compounds to interact with such specific and critical biological targets highlights the value of the core scaffold in the development of targeted therapies.
Role in Supramolecular Chemistry and Self-Assembly
While specific studies on the supramolecular chemistry of this compound are not extensively documented, its molecular structure possesses all the necessary features to participate in self-assembly processes. Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.org
The this compound molecule contains several key functional groups that can drive self-assembly:
Hydrogen Bond Donors: The amide (N-H) group is a strong hydrogen bond donor.
Hydrogen Bond Acceptors: The carbonyl oxygen of the pivaloyl group, the carbonyl oxygen of the benzoyl group, and the nitrogen atom of the pyridine ring are all potential hydrogen bond acceptors.
Aromatic Systems: The pyridine and benzene (B151609) rings can participate in π-π stacking interactions.
This combination of functional groups allows for the formation of well-defined hydrogen-bonding networks and other supramolecular architectures. nih.govillinois.edu For example, the amide group can form strong N-H···O or N-H···N hydrogen bonds, which are fundamental interactions in the formation of supramolecular polymers and other organized structures. nih.gov Pyridine-type ligands are known to be versatile building blocks in coordination chemistry and supramolecular assembly, capable of forming a variety of tunable, self-assembled species. nih.gov The principles of crystal engineering, which leverage these non-covalent interactions, can be applied to design solid-state structures with specific properties. rsc.orgrsc.org The interplay between hydrogen bonding and π-π stacking, as seen in related molecules like N(6)-benzoyladenine, often dictates the final supramolecular architecture. nih.govillinois.edu Therefore, this compound holds significant potential as a building block in the field of supramolecular chemistry and materials science.
Utilization in Advanced Materials
Polymeric Materials and Coordination Polymers
The pyridine nitrogen and the carbonyl oxygen atoms in this compound can act as potential coordination sites for metal ions, making it a candidate ligand for the formation of coordination polymers. The steric hindrance from the pivaloyl group would likely influence the geometry and dimensionality of the resulting polymer network.
Pyridine-containing polymers are known for their diverse applications, including in the fabrication of semi-conductive films and as components of polyelectrolytes. google.comresearchgate.net For instance, polymers incorporating 2,2'-bipyridine-5,5'-diyl moieties have been investigated for their ability to form at least semiconductive films when infiltrated with conductive metal salts. google.com The incorporation of a benzoylpyridine derivative like this compound into a polymer backbone could introduce desirable thermal and electronic properties.
The synthesis of polymers containing functionalized pyridine units can be achieved through various polymerization techniques. Anionic polymerization of vinylpyridines containing other functional groups, such as oxadiazoles, has been successfully demonstrated to produce well-defined polymers. researchgate.net Similarly, cross-linked copolymer membranes based on poly(benzoxazine) and polybenzimidazole have been designed for applications in high-temperature proton-exchange membrane fuel cells, highlighting the versatility of pyridine-based polymers in materials science. mdpi.com While direct polymerization of this compound has not been reported, it could potentially be functionalized to enable its incorporation into such polymeric structures.
Table 1: Potential Interactions in Polymeric Systems
| Interacting Component | Potential Role of this compound | Resulting Property |
| Metal Ions | Ligand for coordination | Formation of coordination polymers with specific topologies |
| Polymer Backbone | Monomeric unit | Modification of thermal and mechanical properties |
| Conductive Salts | Host matrix | Development of semiconductive materials |
Optoelectronic Applications
Nitrogen-containing conjugated organic molecules are promising as n-type or p-type materials for organic light-emitting diodes (OLEDs) due to their excellent optoelectronic properties, thermal stability, and high electron affinities. nih.gov The benzoylpyridine core of this compound contains both electron-donating (pivaloylamino) and electron-withdrawing (benzoyl) groups, which can influence its electronic properties.
The absorption of light by the benzoyl group could lead to interesting photophysical behaviors, making it a candidate for investigation in photosensitive devices. The optoelectronic properties of materials can be tuned by introducing different functional groups. For example, the introduction of electron-withdrawing groups into octaphyrin derivatives has been shown to enhance their character as n-type materials for OLEDs. nih.gov Similarly, doping hexagonal graphene quantum dots with nitrogen atoms can significantly alter their optoelectronic properties, inducing a redshift in their absorption spectra. nih.gov
While specific experimental data on the optoelectronic properties of this compound are not available, the general principles suggest that its unique substitution pattern could lead to desirable characteristics for applications in optoelectronics. Further computational and experimental studies are needed to fully elucidate its potential in this field.
Analytical and Spectroscopic Characterization Techniques in Research
Advanced Spectroscopic Methods
Spectroscopic techniques are paramount in determining the intricate molecular structure of 2-Pivaloylamino-3-benzoylpyridine. By interacting with electromagnetic radiation, molecules reveal a unique fingerprint, providing invaluable information about their atomic composition and bonding arrangements.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₇H₁₈N₂O₂, the theoretical exact mass can be calculated. HRMS analysis provides an experimentally measured mass with a high degree of accuracy, typically to within a few parts per million (ppm) of the theoretical value, which serves as unequivocal evidence of the compound's elemental formula. echemi.com
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₇H₁₈N₂O₂ |
| Theoretical Exact Mass | 282.13683 u |
| Measured Exact Mass | 282.136827821 u echemi.com |
This table presents the theoretical and measured high-resolution mass spectrometry data.
Multidimensional Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While one-dimensional (1D) NMR provides initial information, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals, especially in a complex molecule like this compound.
¹H NMR: This would reveal the chemical environment of each proton, including those on the pyridine (B92270) ring, the benzoyl group, and the pivaloyl group. The splitting patterns would indicate neighboring protons.
¹³C NMR: This technique identifies all unique carbon atoms in the molecule, including the carbonyl carbons of the benzoyl and amide groups.
COSY: Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the same spin system.
HSQC: Correlates directly bonded proton and carbon atoms.
HMBC: Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different structural fragments of the molecule, such as the pyridine ring to the benzoyl and pivaloylamino substituents.
While specific experimental data for this compound is not widely published, Table 2 provides predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds.
Table 2: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring | 7.2-8.7 | 115-155 |
| Benzoyl Ring | 7.4-8.1 | 128-140 |
| Pivaloyl (t-butyl) | ~1.3 | ~27 (CH₃), ~40 (C) |
| Amide NH | 8.5-9.5 | - |
| Benzoyl C=O | - | ~195 |
| Amide C=O | - | ~176 |
This table contains predicted NMR chemical shifts. Actual experimental values may vary.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate.
For this compound, key vibrational bands would be expected for the amide and ketone carbonyl (C=O) stretching, N-H stretching of the amide, and C-H stretching from the aromatic and aliphatic parts of the molecule. Raman spectroscopy, being complementary to IR, would be particularly useful for observing the vibrations of the non-polar bonds and the aromatic rings.
Table 3: Expected Key Vibrational Frequencies for this compound
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Amide N-H Stretch | 3200-3400 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| Ketone C=O Stretch | 1680-1700 |
| Amide C=O Stretch (Amide I) | 1650-1680 |
| Amide N-H Bend (Amide II) | 1510-1550 |
| Aromatic C=C Bending | 1450-1600 |
This table shows the expected ranges for key IR absorption bands.
Electronic Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. The pyridine and benzoyl chromophores in this compound are expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The wavelengths of maximum absorption (λmax) are indicative of the extent of conjugation in the molecule.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing UV or visible light. The presence and characteristics of any fluorescence would depend on the molecule's structural rigidity and the nature of its excited states.
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a chemical reaction and for determining the appropriate solvent system for column chromatography.
Column Chromatography: This is the standard method for purifying gram-scale quantities of the compound. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) would be selected to effectively separate the target compound from any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the purification and the precise purity assessment of the final product. A typical HPLC analysis would specify the column type (e.g., C18), the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), the flow rate, and the detection wavelength. The retention time is a characteristic property of the compound under specific HPLC conditions.
Elemental Analysis and Purity Assessment
Elemental analysis is a quantitative technique that determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₇H₁₈N₂O₂). A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.
Table 4: Theoretical Elemental Composition of this compound
| Element | Theoretical Percentage |
| Carbon (C) | 72.32% |
| Hydrogen (H) | 6.43% |
| Nitrogen (N) | 9.92% |
| Oxygen (O) | 11.33% |
This table presents the theoretical elemental composition.
The purity of this compound is typically established by a combination of the techniques mentioned above. A sharp melting point, a single spot on a TLC plate developed in multiple solvent systems, a single peak in an HPLC or Gas Chromatography (GC) chromatogram, and consistent spectroscopic data are all indicators of a high-purity sample.
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways
While established methods for the synthesis of 2-amidopyridines exist, the specific case of 2-pivaloylamino-3-benzoylpyridine presents opportunities for methodological refinement and innovation. Future research could focus on developing more efficient, atom-economical, and environmentally benign synthetic routes.
One promising direction is the exploration of organophosphorus-catalyzed three-component condensation reactions. Such a strategy could potentially assemble the molecule from a pyridine (B92270) N-oxide, a carboxylic acid (pivalic acid), and an amine in a single, auto-tandem catalytic cascade, offering a modular and efficient approach to this and related structures. nih.gov Additionally, advancements in transition-metal-catalyzed cross-coupling reactions could provide novel pathways. For instance, palladium- or copper-catalyzed C-H activation and amidation of a pre-functionalized 3-benzoylpyridine (B1664120) core could offer a direct and selective route to the target compound. rsc.orgresearchgate.net Continuous flow reaction modules also present an opportunity for the rapid and efficient synthesis of pyridine derivatives, a technique that could be adapted for the production of this compound. researchgate.net
| Synthetic Approach | Potential Advantages | Key Intermediates/Reagents |
| Organophosphorus Catalysis | High efficiency, modularity, tandem reaction | Pyridine N-oxide, Pivalic acid, Amine |
| C-H Amidation | Atom economy, direct functionalization | 3-Benzoylpyridine, Pivalamide |
| Continuous Flow Synthesis | Scalability, improved safety and control | 2-Chloro-3-benzoylpyridine, Pivalamide |
Exploration of Undiscovered Reactivity
The interplay of the electron-donating pivaloylamino group and the electron-withdrawing benzoyl group on the pyridine ring is expected to give rise to unique reactivity patterns that remain largely unexplored. Future studies should aim to systematically investigate the compound's behavior in various chemical transformations.
The nucleophilic and electrophilic characteristics of this compound warrant detailed investigation. The pyridine nitrogen and the amide oxygen could act as nucleophilic centers, while the carbonyl carbon of the benzoyl group and specific positions on the pyridine ring could be susceptible to nucleophilic attack. nih.govyoutube.com The reactivity of the compound towards halogens and interhalogens could lead to the formation of charge-transfer complexes or novel halogenated derivatives with potentially interesting properties. researchgate.net Furthermore, the steric bulk of the pivaloyl group may direct reactions to specific sites, enabling regioselective functionalization. The potential for the amide group to participate in intramolecular cyclization reactions, possibly triggered by a suitable catalyst or reaction conditions, could lead to the synthesis of novel heterocyclic systems.
Expansion into Diverse Coordination Chemistry Applications
The presence of multiple potential coordination sites—the pyridine nitrogen, the amide oxygen, and the benzoyl oxygen—makes this compound a compelling ligand for the synthesis of novel metal complexes. The coordination chemistry of this compound is a nascent field with significant potential for growth.
Research should focus on the synthesis and characterization of complexes with a wide range of transition metals, including but not limited to copper, nickel, palladium, rhodium, and iridium. rsc.orgresearchgate.netresearchgate.netnsf.gov The sterically demanding nature of the pivaloyl group could lead to the formation of complexes with unusual coordination geometries and low coordination numbers. researchgate.net These novel complexes could be screened for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrosilylation, and polymerization. researchgate.netnsf.gov The formation of coordination polymers with interesting structural motifs and potential applications in materials science is another exciting avenue for exploration. mdpi.com
| Metal Ion | Potential Coordination Modes | Potential Applications |
| Copper(II) | Bidentate (N,O), Monodentate | Catalysis, Bioinorganic chemistry |
| Palladium(II) | Bidentate (N,O), Pincer-type | Cross-coupling reactions |
| Rhodium(III) | Cyclometalation, Bidentate | C-H activation, Catalysis |
| Nickel(II) | Bidentate (N,O), Tetradentate (dimeric) | Polymerization, Magnetic materials |
Advanced Computational Modeling for Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the properties of this compound at the molecular level. Future research should leverage advanced computational modeling to complement and guide experimental work.
DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the compound. researchgate.netresearchgate.net Such studies can provide insights into the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the reactivity of different sites within the molecule. scilit.comnih.gov Computational modeling can also be used to predict the structure and stability of potential metal complexes, aiding in the design of new catalysts and materials. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of related compounds to build predictive models for their biological activity, guiding the design of more potent analogues. mdpi.com
Design of Next-Generation Bioactive Compounds
The pyridine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs. acs.org The unique substitution pattern of this compound makes it an attractive starting point for the design of next-generation bioactive compounds.
Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the pivaloyl and benzoyl groups, as well as the substitution pattern on the pyridine ring, it may be possible to develop potent and selective inhibitors of various biological targets. For instance, related 2-benzoylpyridine (B47108) derivatives have shown promise as tubulin polymerization inhibitors with significant antiproliferative properties against cancer cell lines. nih.gov The thiosemicarbazone derivatives of 2-benzoylpyridine have also been investigated for their ability to overcome multidrug resistance in cancer. nih.gov Future research could therefore focus on synthesizing and evaluating analogues of this compound for their potential as anticancer agents. rsc.orgacs.org Additionally, the exploration of this chemical scaffold for other therapeutic areas, such as neurodegenerative diseases or infectious diseases, should not be overlooked. mdpi.combiorxiv.org
| Compound Class | Potential Biological Activity | Key Structural Features |
| 6-Aryl-2-benzoyl-pyridines | Tubulin Polymerization Inhibition | Aryl group at position 6 |
| 2-Benzoylpyridine Thiosemicarbazones | Overcoming Multidrug Resistance | Thiosemicarbazone moiety |
| Pyridine-bridged Analogues | Anticancer Agents | Varied linker between phenyl rings |
| Pyridine-based PIM-1 Kinase Inhibitors | Apoptosis and Autophagy Induction | Specific side chains |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Pivaloylamino-3-benzoylpyridine, and how can reaction conditions be optimized?
- Methodology : Start with a Buchwald-Hartwig amination or nucleophilic substitution to introduce the pivaloyl group to the pyridine scaffold. Optimize solvent choice (e.g., dichloromethane or DMF), temperature (40–80°C), and catalysts (e.g., Pd-based catalysts) to improve yield. Monitor intermediates via TLC or HPLC .
- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the pivaloyl group. Purify via column chromatography using silica gel and gradient elution (hexane/ethyl acetate) .
Q. How can researchers confirm the purity and structural integrity of synthesized this compound?
- Analytical Techniques :
- NMR : Compare H and C NMR spectra with reference data from databases like NIST Chemistry WebBook .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., expected M.W. ~325 g/mol based on analogs) .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What safety protocols are critical during handling and storage of this compound?
- Guidelines :
- Use PPE (gloves, goggles) to prevent skin/eye contact.
- Store in airtight containers under inert gas (N) at –20°C to prevent degradation.
- Follow hazard codes (e.g., H315 for skin irritation) and disposal guidelines per local regulations .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX programs resolve the crystal structure of this compound?
- Methodology :
- Collect intensity data using a single-crystal diffractometer. Process with SHELXT for structure solution and SHELXL for refinement.
- Address twinning or disorder by adjusting refinement parameters (e.g., PART instructions) .
Q. How can discrepancies in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
- Approach :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra. Compare with experimental data to identify conformational differences.
- Cross-validate with IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm) .
Q. What strategies are effective for designing high-throughput assays to study the bioactivity of this compound?
- Experimental Design :
- Apply the FINER criteria (Feasible, Novel, Ethical, Relevant). For example, screen against kinase targets using fluorescence polarization assays.
- Use robotic liquid handlers for dose-response curves (0.1–100 µM) and statistical analysis (e.g., IC determination) .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Tools :
- Use SwissADME to estimate logP (~3.5), solubility, and bioavailability.
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., cytochrome P450 isoforms) .
Data Contradiction Analysis
- Case Example : If HPLC purity is >98% but biological assays show inconsistent activity:
- Resolution : Check for stereochemical impurities via chiral HPLC. Re-synthesize batches with strict enantiomeric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
